4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol
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Overview
Description
L82 is a selective and non-competitive inhibitor of DNA ligase 1 (DNA Lig1). It has shown significant anti-proliferative activity against breast cancer cells. DNA ligase 1 is an enzyme crucial for DNA replication and repair, making L82 a valuable compound in cancer research and potential therapeutic applications .
Preparation Methods
The synthesis of L82 involves several steps, typically starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route often includes:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification using chromatographic techniques such as preparative liquid chromatography.
Industrial production methods for L82 are not extensively documented, but they likely involve scaling up the laboratory synthesis process, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
L82 undergoes various chemical reactions, including:
Oxidation: L82 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on L82, potentially altering its biological activity.
Substitution: L82 can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
L82 has several scientific research applications, including:
Chemistry: Used as a tool to study DNA ligase 1 activity and inhibition.
Biology: Helps in understanding DNA replication and repair mechanisms.
Medicine: Potential therapeutic agent for cancer treatment due to its anti-proliferative effects on cancer cells.
Industry: May be used in the development of new drugs targeting DNA repair pathways
Mechanism of Action
L82 exerts its effects by selectively inhibiting DNA ligase 1. It binds to the DNA-binding domain of DNA ligase 1, stabilizing the complex formation between DNA ligase 1 and nicked DNA. This uncompetitive inhibition prevents the enzyme from joining DNA strands, thereby inhibiting DNA replication and repair. This mechanism is particularly effective in cancer cells, which rely heavily on DNA repair pathways .
Comparison with Similar Compounds
L82 is unique compared to other DNA ligase inhibitors due to its selective and non-competitive inhibition of DNA ligase 1. Similar compounds include:
L67: A competitive inhibitor of DNA ligases I and III.
L189: A competitive inhibitor of DNA ligases I, III, and IV.
L82’s uncompetitive inhibition mechanism and selective targeting of DNA ligase 1 make it distinct from L67 and L189, which are competitive inhibitors .
Properties
Molecular Formula |
C11H8ClN5O4 |
---|---|
Molecular Weight |
309.66 g/mol |
IUPAC Name |
5-chloro-4-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8ClN5O4/c12-10-7(5-14-16-11(10)19)15-13-4-6-1-2-9(18)8(3-6)17(20)21/h1-5,18H,(H2,15,16,19)/b13-4+ |
InChI Key |
WUVOGTSGMTVCGA-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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